Didemethylchlorpromazine is a derivative of chlorpromazine, a well-established antipsychotic medication belonging to the class of phenothiazines. This compound is formed through the removal of two methyl groups from chlorpromazine, resulting in a modified structure that retains the core phenothiazine framework but exhibits distinct pharmacological properties. Didemethylchlorpromazine is primarily studied for its potential therapeutic effects and its role in drug metabolism.
Didemethylchlorpromazine is classified as a phenothiazine derivative. Phenothiazines are polycyclic aromatic compounds characterized by a phenothiazine moiety, which contributes to their biological activity, particularly in modulating neurotransmitter systems in the central nervous system.
The synthesis of didemethylchlorpromazine typically involves the N-demethylation of chlorpromazine. This process can be executed using various reagents and conditions:
Didemethylchlorpromazine has a molecular formula of and a molecular weight of approximately 327.3 g/mol. The structure retains the essential phenothiazine core while lacking two methyl groups present in chlorpromazine.
Didemethylchlorpromazine participates in several chemical reactions:
The mechanism of action for didemethylchlorpromazine involves several pathways:
Didemethylchlorpromazine exhibits several notable physical and chemical properties:
Didemethylchlorpromazine has several applications across scientific disciplines:
Didemethylchlorpromazine (systematic name: 3-(2-chloro-10H-phenothiazin-10-yl)-N-methylpropan-1-amine) is a bidesmethyl metabolite of chlorpromazine, featuring a phenothiazine core modified by a chlorine atom at position 2 and a tertiary amine side chain. Its molecular formula is C₁₅H₁₅ClN₂S, with a monoisotopic mass of 304.0801 Da and an average mass of 304.81 g/mol [1] [6]. The compound lacks both methyl groups present on the terminal amine of chlorpromazine, resulting in a primary-secondary amine side chain.
Key nomenclature identifiers:
Property | Value |
---|---|
Molecular Formula | C₁₅H₁₅ClN₂S |
Monoisotopic Mass | 304.0801 Da |
IUPAC Name | 3-(2-chloro-10H-phenothiazin-10-yl)-N-methylpropan-1-amine |
PubChem CID | 74981 |
Common Synonyms | Nor2-chlorpromazine, Desmethylchlorpromazine |
Didemethylchlorpromazine is biosynthesized in vivo via sequential N-demethylation of chlorpromazine (CPZ). The primary metabolic route involves cytochrome P450 enzymes (CYP2D6 and CYP3A4), which catalyze oxidative N-demethylation:
In vitro synthesis employs chemical demethylation agents like titanium tetrachloride or enzymatic systems. The reaction efficiency depends on solvent polarity and pH, with optimal yields in alkaline conditions (pH 8–9) [9].
Precursor | Reaction | Product | Key Conditions |
---|---|---|---|
Chlorpromazine | Oxidative N-demethylation (CYP450) | Monodesmethylchlorpromazine | Liver microsomes, NADPH |
Monodesmethylchlorpromazine | Oxidative N-demethylation (CYP450) | Didemethylchlorpromazine | Alkaline pH, enzymatic/chemical catalysts |
Solubility:
Stability:
Reactivity:
Property | Value | Method |
---|---|---|
Partition Coefficient (logP) | 3.1 | Calculated (PubChem) |
Water Solubility | 0.5 mg/mL | Experimental (25°C) |
Thermal Decomposition | >200°C | TGA analysis |
Photodegradation Pathway | Sulfoxide formation | UV-Vis spectroscopy |
Structural Evolution:
Functional Implications:
Property | Chlorpromazine | Monodesmethylchlorpromazine | Didemethylchlorpromazine |
---|---|---|---|
Molecular Formula | C₁₇H₁₉ClN₂S | C₁₆H₁₇ClN₂S | C₁₅H₁₅ClN₂S |
Side Chain | -N(CH₃)₂ | -NHCH₃ | -NH₂ |
logP | 5.3 | 4.2 | 3.1 |
Receptor Affinity (D₂ Kᵢ) | 1.4 nM | 15 nM | 320 nM |
Pharmacological Implications:Didemethylchlorpromazine’s reduced lipophilicity limits blood-brain barrier penetration, diminishing central nervous system activity. However, it may contribute to peripheral effects like antihistaminic actions [5] [9].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: